1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene
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Overview
Description
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene is a specialized organic compound characterized by its unique structure, which includes a nitrobenzene ring substituted with a chlorinated and fluorinated butyl group
Preparation Methods
The synthesis of 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene typically involves multiple steps:
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Synthetic Routes and Reaction Conditions
- The initial step often involves the nitration of benzene to form nitrobenzene.
- Subsequent steps include the introduction of the chlorinated and fluorinated butyl group through a series of substitution reactions.
- Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
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Industrial Production Methods
- Industrial production may involve continuous flow reactors to ensure consistent quality and scalability.
- Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene undergoes various chemical reactions:
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Types of Reactions
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated and fluorinated butyl group can undergo nucleophilic substitution reactions.
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Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate.
- Reducing agents like hydrogen gas and palladium on carbon.
- Nucleophiles for substitution reactions, such as sodium methoxide.
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Major Products
- Oxidation products include nitro derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene has several scientific research applications:
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Chemistry
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
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Biology
- Investigated for potential biological activity, including antimicrobial properties.
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Medicine
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
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Industry
- Utilized in the production of specialized materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene involves its interaction with molecular targets:
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Molecular Targets
- The nitro group can interact with enzymes and proteins, potentially inhibiting their function.
- The chlorinated and fluorinated butyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems.
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Pathways Involved
- The compound may interfere with metabolic pathways, leading to its potential use as a therapeutic agent.
Comparison with Similar Compounds
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene can be compared with other similar compounds:
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Similar Compounds
- 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-2-nitrobenzene.
- 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-4-nitrobenzene.
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Uniqueness
- The specific positioning of the nitro group and the chlorinated and fluorinated butyl group in this compound imparts unique chemical and physical properties.
- These properties may result in different reactivity and applications compared to its analogs.
Properties
CAS No. |
93620-85-0 |
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Molecular Formula |
C10H4ClF8NO2 |
Molecular Weight |
357.58 g/mol |
IUPAC Name |
1-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene |
InChI |
InChI=1S/C10H4ClF8NO2/c11-10(18,19)9(16,17)8(14,15)7(12,13)5-2-1-3-6(4-5)20(21)22/h1-4H |
InChI Key |
ZIAQNFIUXSJGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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